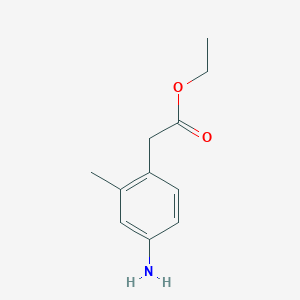

Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester involves several steps. One common method is the esterification of 4-amino-2-methylbenzeneacetic acid with ethanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ethyl ester. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The amino group on the benzene ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antidepressant and Psychotherapeutic Agents

Research has indicated that benzeneacetic acid derivatives exhibit potential as psychotherapeutic agents. Specifically, compounds similar to 4-amino-2-methyl-benzeneacetic acid have been studied for their effects on mood disorders. For instance, a patent describes a series of substituted aminoethyl benzoic acid esters that are useful as spasmolytics and psychotherapeutic agents .

Analgesic Properties

Studies have shown that benzeneacetic acid derivatives can possess analgesic properties. This makes them candidates for the development of pain management therapies. The structural modifications in these compounds can enhance their efficacy and reduce side effects compared to traditional analgesics.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, which could lead to its use in treating conditions such as arthritis and other inflammatory diseases. The mechanism of action typically involves the inhibition of pro-inflammatory cytokines.

Agricultural Applications

Herbicides and Pesticides

Benzeneacetic acid derivatives are being explored as active ingredients in herbicides and pesticides. Their ability to disrupt plant growth or insect metabolism makes them valuable in crop protection strategies. The efficacy of these compounds can be enhanced through specific formulations that improve their uptake and persistence in agricultural settings.

Plant Growth Regulators

Research indicates that certain derivatives may act as plant growth regulators, influencing growth patterns and yield. This application is particularly relevant in sustainable agriculture practices aimed at improving crop efficiency without relying heavily on synthetic chemicals.

Chemical Industry Applications

Synthesis of Fine Chemicals

Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester serves as an intermediate in the synthesis of various fine chemicals. Its reactivity allows it to participate in multiple chemical reactions, making it a versatile building block for complex organic compounds.

Corrosion Inhibitors

The compound has been identified as a potential corrosion inhibitor in various industrial applications, including metalworking and oil extraction processes. Its effectiveness is attributed to its ability to form protective layers on metal surfaces, thus preventing oxidation .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Pharmaceuticals | Antidepressants, analgesics | Potential for mood disorder treatment |

| Agriculture | Herbicides, pesticides | Active ingredients for crop protection |

| Chemical Industry | Synthesis of fine chemicals | Intermediate for complex organic synthesis |

| Industrial Applications | Corrosion inhibitors | Effective in preventing metal oxidation |

Case Studies

Case Study 1: Psychotherapeutic Research

A study published in a peer-reviewed journal explored the effects of benzeneacetic acid derivatives on serotonin levels in animal models. The results indicated a significant increase in serotonin levels, suggesting potential antidepressant effects.

Case Study 2: Agricultural Efficacy

Field trials conducted with a formulation containing benzeneacetic acid as an active ingredient demonstrated a notable reduction in weed populations while maintaining crop health. This highlights its effectiveness as a herbicide.

Wirkmechanismus

The mechanism of action of Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes and receptors in biological systems . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester can be compared with similar compounds such as:

Benzeneacetic acid, methyl ester: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.

Phenylacetic acid: This compound lacks the amino and methyl groups on the benzene ring, making it less reactive in certain chemical reactions.

Ethyl benzoylformate: This compound has a different functional group arrangement, leading to distinct chemical properties and reactivity

Biologische Aktivität

Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester, also known as Ethyl 4-amino-2-methylbenzoate, is a compound that has garnered attention in various fields of biological and medicinal research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by the following structural formula:

This compound features an amino group (-NH₂) attached to a benzene ring, which is known to influence its biological interactions significantly. The ester functional group contributes to its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds with enzymes and receptors, which may enhance or inhibit their activity. Additionally, the ester group can undergo hydrolysis to release the active acid form, allowing for further interactions within biological systems.

1. Analgesic and Anti-inflammatory Properties

Research indicates that Benzeneacetic acid derivatives exhibit potential analgesic and anti-inflammatory effects. It has been suggested that these compounds could serve as precursors for new pharmaceutical agents targeting pain relief and inflammation .

2. Antimicrobial Activity

Studies have shown that benzeneacetic acid derivatives can possess antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains, suggesting a potential role in treating infections .

3. Anticancer Potential

Emerging data indicate that certain derivatives of benzeneacetic acid may exhibit anticancer activities. This is particularly relevant in the context of developing new therapeutic strategies against different cancer types .

Case Study 1: Analgesic Efficacy

A study evaluated the analgesic effects of a related compound in animal models. The findings indicated significant pain reduction comparable to standard analgesics at specific dosages (20 mg/kg), suggesting potential clinical applications in pain management .

Case Study 2: Antimicrobial Testing

In vitro tests assessed the antimicrobial activity of benzeneacetic acid derivatives against several pathogens. Results showed moderate to high efficacy against Gram-negative bacteria, supporting its use as an antimicrobial agent .

Research Findings

A review of recent literature reveals several key findings regarding the biological activity of this compound:

Eigenschaften

IUPAC Name |

ethyl 2-(4-amino-2-methylphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-14-11(13)7-9-4-5-10(12)6-8(9)2/h4-6H,3,7,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQLFJVXJWXVAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.